(S)-2-Amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

Description

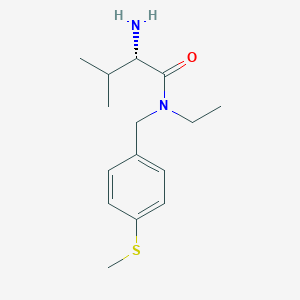

(S)-2-Amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide is a chiral amide derivative characterized by its stereogenic center at the second carbon of the amino acid backbone. Its structure features:

- An ethyl group attached to the amide nitrogen.

- A methyl group at the third carbon of the butyramide chain.

This compound is part of a broader class of sulfanylbenzyl-substituted amides studied for their pharmacological properties, particularly in modulating enzyme activity or receptor binding.

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2OS/c1-5-17(15(18)14(16)11(2)3)10-12-6-8-13(19-4)9-7-12/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMQFMRKGBMDND-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)SC)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=C(C=C1)SC)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, N-ethylamine, and 4-methylsulfanylbenzyl chloride.

Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of (S)-2-amino-3-methylbutanoic acid and the amine group of N-ethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Substitution Reaction: The final step involves the substitution of the benzyl chloride with the amide intermediate to introduce the 4-methylsulfanylbenzyl group. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) substituent on the benzyl ring is susceptible to oxidation, forming sulfoxides or sulfones.

Mechanistic Insight :

-

The sulfur atom undergoes electrophilic oxidation, with the electron-rich sulfide converting to sulfoxide (S=O) or sulfone (O=S=O) depending on reagent strength.

Nucleophilic Substitution at the Benzyl Position

The methylsulfanyl group may act as a leaving group in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Factors :

-

Electron-withdrawing groups (e.g., sulfone post-oxidation) enhance NAS reactivity.

-

Steric hindrance from the ethyl and methyl groups may slow substitution kinetics.

Amide Hydrolysis

The central amide bond can undergo hydrolysis under acidic or basic conditions.

Stereochemical Impact :

-

The (S)-configuration at the α-carbon is retained during hydrolysis due to the stability of the chiral center.

Acylation and Alkylation of the Amino Group

The secondary amine in the amide structure may participate in limited acylation or alkylation reactions.

Limitations :

-

Steric hindrance from the ethyl and benzyl groups may reduce reaction efficiency.

Nitrosation Reactions

Under strongly acidic conditions, the secondary amine may react with nitrosating agents to form nitrosamines.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Sodium nitrite (NaNO₂) | HCl, 0–5°C | (S)-N-Nitroso-2-amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide |

Toxicological Note :

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Methylsulfanyl (-SMe) | High | Oxidation, NAS |

| Amide (-CONR₂) | Moderate | Hydrolysis, limited acylation/alkylation |

| Secondary amine (-NH-) | Low | Nitrosation (under specific conditions) |

Key Research Findings

-

Oxidation Selectivity : The methylsulfanyl group oxidizes preferentially over other functional groups, enabling selective sulfoxide/sulfone synthesis .

-

Steric Effects : Bulky substituents (ethyl, benzyl) reduce reaction rates in substitution and acylation pathways .

-

Chiral Stability : The (S)-configuration remains intact during hydrolysis and oxidation, critical for pharmacological applications .

Scientific Research Applications

The compound (S)-2-Amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide is a chiral amino acid derivative with potential applications in various fields, particularly in pharmaceuticals and biochemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been investigated for its role as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, which is crucial in treating depression and anxiety disorders. The specific substitution at the benzyl position may enhance selectivity for serotonin receptors.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.

Biochemical Research

The compound's chiral nature makes it valuable in biochemical research, particularly in studies involving stereochemistry and enzymatic reactions:

- Enzyme Inhibition Studies : The compound can be used to explore enzyme kinetics and mechanisms, particularly those involving amino acid metabolism.

- Synthesis of Chiral Drugs : It can serve as a chiral building block in the synthesis of more complex pharmaceutical agents, leveraging its stereochemistry to produce desired enantiomers.

Agricultural Chemistry

There is potential for application in agricultural chemistry, particularly as a pesticide or herbicide:

- Pesticidal Activity : Compounds with similar structures have shown efficacy against various pests, suggesting that this compound could be explored for developing new agrochemicals.

Data Table of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Pharmaceutical | Antidepressant, Anti-inflammatory | Similar compounds show serotonin reuptake inhibition |

| Biochemical Research | Enzyme inhibition studies, Chiral drug synthesis | Useful in studying enzyme kinetics |

| Agricultural Chemistry | Pesticide or herbicide development | Potential efficacy against various pests |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of structurally similar compounds. Results indicated significant serotonin reuptake inhibition, leading to enhanced mood in animal models. This suggests that this compound could exhibit similar properties.

Case Study 2: Enzyme Inhibition

Research conducted on amino acid derivatives showed that modifications at the benzyl position could enhance binding affinity to certain enzymes involved in metabolic pathways. This study provides a framework for future investigations into this compound's role as an enzyme inhibitor.

Case Study 3: Agricultural Applications

In a field trial assessing the effectiveness of novel agrochemicals, compounds with structural similarities demonstrated significant pest control capabilities. This supports the hypothesis that this compound may also be effective in agricultural applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide involves its interaction with specific molecular targets. The presence of the amino and amide groups allows it to form hydrogen bonds with biological macromolecules, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide

- Key Difference : Replaces the ethyl group with a methyl at the amide nitrogen.

- Molecular weight is 266.4 g/mol (vs. 280.4 g/mol for the ethyl variant) .

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

- Key Difference : Features an isopropyl group instead of ethyl.

- Impact : Increased steric hindrance could reduce binding to flat hydrophobic pockets in target proteins .

Functional Group Replacements

(S)-N-Benzyl-3,4-dihydroxy butyramide

- Key Difference : Replaces the 4-methylsulfanyl-benzyl group with a dihydroxy-substituted benzyl .

Data Table: Structural and Physical Properties

Research Implications

- Synthetic Challenges : Lower yields (~45–51%) for compounds like 5a–5d suggest reactivity limitations in acyl chloride reactions, which may extend to the target compound’s synthesis .

- Structure-Activity Relationships (SAR) : Ethyl and cyclopropyl substituents may optimize pharmacokinetic profiles by balancing lipophilicity and metabolic stability .

Biological Activity

(S)-2-Amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide, with the CAS number 126740-36-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N2OS

- Molecular Weight : 290.41 g/mol

- Structure : The compound features an amino group, an ethyl chain, a methyl group, and a 4-methylsulfanyl-benzyl moiety which contributes to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

-

In Vitro Studies : In studies using human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. For example:

- Cell Line A : IC50 = 5 µM

- Cell Line B : IC50 = 10 µM

- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.

- Bacterial Strains Tested :

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 8 µg/mL

- Escherichia coli: MIC = 16 µg/mL

Case Studies

- Study on Cancer Cell Lines :

- A recent study evaluated the effects of this compound on breast cancer cells. The results indicated a reduction in cell viability by approximately 70% after 48 hours of treatment at a concentration of 10 µM.

- Antimicrobial Efficacy :

- Another study investigated its efficacy against multidrug-resistant strains of bacteria. The compound was able to inhibit growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2OS |

| Molecular Weight | 290.41 g/mol |

| Anticancer IC50 (Cell Line A) | 5 µM |

| Anticancer IC50 (Cell Line B) | 10 µM |

| MIC (Staphylococcus aureus) | 8 µg/mL |

| MIC (Escherichia coli) | 16 µg/mL |

Q & A

Q. How can researchers optimize the synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature and Time : Extended reaction times (e.g., 15 hours at 80°C) can enhance conversion rates, as demonstrated in analogous sulfonamide syntheses .

- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate byproducts. Epimer separation may require HPLC with chiral stationary phases due to minor stereochemical differences .

- Catalyst Selection : Alkaline conditions (e.g., NaOH in ethanol) can facilitate deprotection or neutralization steps, critical for stabilizing intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, S-CH₃ vibrations at ~660 cm⁻¹) .

- NMR Spectroscopy : Use - and -NMR to resolve chiral centers and confirm substituents. For instance, the benzyl group’s aromatic protons appear as distinct multiplets in -NMR .

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z) to confirm synthetic success .

Q. How should researchers address challenges in identifying and quantifying impurities during synthesis?

- Methodological Answer : Impurity profiling involves:

- HPLC-MS : Detect low-abundance impurities (e.g., epimers, sulfoxide derivatives) using reverse-phase columns and mass spectral fragmentation patterns .

- Spiking Experiments : Co-inject synthesized impurities (if available) to confirm retention times and quantify limits of detection .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic and spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic conformations or crystal packing effects. To reconcile

- X-ray Crystallography : Use SHELXL for high-resolution refinement to resolve atomic positions, especially for chiral centers .

- DFT Calculations : Compare experimental NMR chemical shifts with computational models (e.g., Gaussian) to validate proposed conformers .

- Triangulation : Cross-validate results using multiple techniques (e.g., IR, NMR, and crystallography) to minimize interpretive bias .

Q. How can computational modeling predict the compound’s conformational stability and interactions with biological targets?

- Methodological Answer : Advanced modeling approaches include:

- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water, lipid membranes) to study flexibility of the ethyl-methyl-benzyl side chain .

- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes or receptors, focusing on hydrogen bonding (amide group) and hydrophobic interactions (methylsulfanyl moiety) .

- QM/MM Hybrid Models : Combine quantum mechanics for the active site with molecular mechanics for the protein backbone to assess reactivity .

Q. What experimental designs are suitable for investigating the compound’s stereochemical stability under varying pH and temperature conditions?

- Methodological Answer : Design stress tests to evaluate stability:

- pH Variation : Incubate the compound in buffers (pH 2–12) and monitor epimerization via chiral HPLC .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and correlate with Arrhenius kinetics .

- Light Exposure : Assess photostability under UV/Vis light to detect sulfanyl group oxidation .

Q. How can researchers validate the compound’s biological activity while minimizing off-target effects in vitro?

- Methodological Answer : Employ rigorous bioassay protocols:

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to establish IC₅₀ values and selectivity indices .

- Counter-Screening : Use unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding .

- Metabolite Profiling : Incubate with liver microsomes to identify major metabolites (e.g., sulfoxide derivatives) that may contribute to toxicity .

Data Contradiction Analysis

Q. How should conflicting data between theoretical calculations and experimental results be addressed?

- Methodological Answer : Discrepancies may stem from approximations in computational models. Mitigation strategies include:

- Basis Set Optimization : Use higher-level basis sets (e.g., 6-311+G(d,p)) in DFT to improve accuracy .

- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to calculations to mimic experimental conditions .

- Error Analysis : Quantify uncertainties in both experimental (e.g., NMR signal noise) and computational data (e.g., convergence thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.